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This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and professionals working to enhance the
external quantum efficiency (EQE) of Indium Nitride (InN)-based and Indium Gallium Nitride
(InGaN)-based Light Emitting Diodes (LEDs).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization
of InN-based LEDs that can lead to low EQE.

Issue 1: Low Overall External Quantum Efficiency (EQE)

Low EQE is a multifaceted problem that can stem from inefficiencies in both internal quantum
efficiency (IQE) and light extraction efficiency (LEE). The following flowchart outlines a
systematic approach to diagnosing and addressing the root cause.
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Caption: Troubleshooting workflow for low EQE in InN-based LEDs.

Frequently Asked Questions (FAQs)

Q1: My InGaN LED shows a significant drop in efficiency at higher current densities (efficiency
droop). What are the primary causes and how can | mitigate this?

Al: Efficiency droop in InGaN-based LEDs is a well-known issue. The primary suspected
causes include:

e Auger Recombination: This is a non-radiative recombination process where the energy from
an electron-hole pair recombination is transferred to a third carrier. This effect becomes more
pronounced at high carrier densities.

o Electron Leakage: Insufficient confinement of electrons within the quantum well (QW) active
region can lead to electrons overflowing into the p-type layers, where they do not contribute
to light generation.

o Defect-Related Recombination: At high currents, carrier delocalization can increase the
likelihood of encountering defects, leading to higher non-radiative recombination.

Mitigation Strategies:
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e Quantum Well Engineering: Employing wider quantum wells or multiple quantum wells
(MQWs) can reduce the carrier density within the active region for a given current, thus
suppressing Auger recombination.[1]

o Electron Blocking Layer (EBL): The use of a p-type AlGaN EBL between the active region
and the p-GaN layer can help confine electrons to the QWs.

e Improved Crystal Quality: Reducing the density of threading dislocations through optimized
buffer layers and growth conditions can minimize non-radiative recombination pathways.

Q2: | am fabricating micro-LEDs and observe a significant decrease in EQE as the device size
shrinks. What is causing this "size effect"?

A2: The size-dependent EQE reduction in micro-LEDs is primarily attributed to increased
surface recombination due to a larger surface-to-volume ratio.[2] The plasma etching process
used to define the mesas creates sidewall damage and dangling bonds, which act as non-
radiative recombination centers.[3][4]

Solutions:

» Sidewall Passivation: Depositing a dielectric layer such as Alz03, SiOz, or AIN on the mesa
sidewalls can passivate these surface defects.[2][3][5] Atomic Layer Deposition (ALD) is a
particularly effective method for this due to its conformal coating capabilities.[5][6]

o Chemical Treatment: Wet chemical etching using solutions like potassium hydroxide (KOH)
can remove the damaged sidewall material before passivation.[1]

Q3: What are the main challenges in growing high-quality, high-Indium-content InGaN for red
LEDs?

A3: Achieving efficient red emission from InGaN LEDs is challenging due to several factors:

o Large Lattice Mismatch: There is a significant lattice mismatch between InN and GaN, which
leads to high strain and the generation of crystal defects in high-In-content InGaN layers.[7]

o Low Growth Temperature: High indium incorporation requires lower MOCVD growth
temperatures, which can compromise the material's crystalline quality.
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» Quantum-Confined Stark Effect (QCSE): The strong piezoelectric fields in strained high-In-
content InGaN QWs cause a spatial separation of electron and hole wavefunctions, reducing
the radiative recombination rate.[8][9]

 Indium Phase Separation: InGaN alloys with high indium content are prone to phase
separation, leading to inhomogeneous emission.

Improvement Strategies:

 Strain Engineering: Utilizing advanced buffer layer structures can help manage the strain in
the active region.[10]

e Quantum Well Design: Inserting an ultrathin InN layer within the InGaN quantum well can
help to reduce the piezoelectric polarization and improve the electron-hole wavefunction
overlap.[8]

Q4: How can | improve the light extraction efficiency (LEE) of my planar InN-based LED?

A4: The high refractive index of GaN (around 2.5) compared to air (1.0) leads to significant total
internal reflection (TIR) at the semiconductor-air interface, trapping a large portion of the
generated light.[11] To improve LEE, you can employ the following techniques:

Surface Roughening/Texturing: Creating a rough surface on the top layer of the LED
(typically n-GaN) scatters the light, increasing the probability of photons escaping.[12]

o Patterned Sapphire Substrates (PSS): Growing the LED structure on a patterned substrate
can redirect photons that would otherwise be trapped.

e Photonic Crystals (PhCs): Fabricating a periodic nanostructure on the LED surface can
interact with the guided light modes and diffract them out of the device.[13][14]

o Encapsulation: Using a high refractive index encapsulant, often in a dome shape, can reduce
the refractive index contrast at the exit surface, thereby minimizing TIR.[11]

Data Presentation: EQE Enhancement Techniques

The following tables summarize quantitative data on the effectiveness of various EQE
enhancement techniques for In(Ga)N-based LEDs.
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Table 1: Internal Quantum Efficiency (IQE) Improvement
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Table 2: Light Extraction Efficiency (LEE) and EQE Improvement

e
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Table 3: Sidewall Passivation for Micro-LEDs
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Experimental Protocols

Protocol 1: MOCVD Growth of InGaN/GaN Quantum Wells

This protocol provides a general outline for the growth of InGaN/GaN multiple quantum wells
(MQWSs) using Metal-Organic Chemical Vapor Deposition (MOCVD). Specific parameters will
vary based on the MOCVD system and desired emission wavelength.

Workflow Diagram:
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Caption: General workflow for MOCVD epitaxy of an InGaN/GaN LED structure.
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Methodology:

e Substrate Preparation: Begin with a c-plane sapphire substrate. Clean the substrate using
appropriate solvents to remove organic contaminants.

o Buffer Layer Growth: Load the substrate into the MOCVD reactor. Grow a low-temperature
GaN nucleation layer followed by a high-temperature GaN buffer layer to provide a high-
quality template for subsequent layers.

e n-GaN Layer Growth: Grow a silicon-doped n-type GaN layer.

o Precursors: Trimethylgallium (TMGa) for Ga, Ammonia (NHs) for N, and Silane (SiHa) for
Si doping.

o Carrier Gas: Hydrogen (Hz2).

o MQW Active Region Growth: Grow the InGaN/GaN multiple quantum wells. This is the most
critical step for determining the emission properties.

o GaN Barriers: Grown at a higher temperature using TMGa and NHs.

o InGaN Wells: Grown at a lower temperature to facilitate indium incorporation. Precursors
include TMGa, Trimethylindium (TMIn), and NHs. The ratio of TMIn to the total Group IlI
precursors and the growth temperature will determine the indium content and thus the
emission wavelength.[11][15]

o Electron Blocking Layer (EBL) Growth: Deposit a magnesium-doped p-type AlGaN layer to
prevent electron overflow.

o Precursors: TMGa, Trimethylaluminium (TMAI), NHs, and
Bis(cyclopentadienyl)magnesium (Cp2Mg) for Mg doping.

e p-GaN Contact Layer Growth: Grow a heavily Mg-doped p-GaN layer for ohmic contact
formation.

o Post-Growth Annealing: After growth, the wafer is typically annealed in a nitrogen
atmosphere to activate the Mg acceptors in the p-type layers.
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Protocol 2: Sidewall Passivation of InGaN Micro-LEDs using ALD

This protocol describes a typical process for passivating the sidewalls of etched micro-LED
mesas using Atomic Layer Deposition (ALD).

Workflow Diagram:
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Caption: Workflow for ALD sidewall passivation of micro-LEDs.
Methodology:

o Mesa Fabrication: Fabricate micro-LED mesas down to the n-GaN layer using standard
photolithography and inductively coupled plasma (ICP) etching.

e Pre-Treatment (Optional but Recommended):

o Perform a brief wet chemical etch (e.g., with dilute KOH or HF) to remove plasma-induced

damage from the sidewalls.[1]

o Clean the sample to remove any photoresist residue or other contaminants. An oxygen
plasma ash followed by a solvent clean is common.

e ALD Process (for Al203):
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o Load the sample into the ALD reactor.
o Heat the substrate to the desired deposition temperature (e.g., 200-300 °C).

o Perform the required number of ALD cycles to achieve the target thickness (e.g., 10-30
nm). Each cycle consists of four steps: a. Pulse of Trimethylaluminum (TMA) precursor. b.
Purge with an inert gas (e.g., N2 or Ar). c. Pulse of the oxidant precursor (e.g., H20). d.
Purge with the inert gas.

o Post-Passivation Processing: After passivation, open contact windows on the top of the
mesas and the n-GaN layer using photolithography and etching of the passivation layer.
Proceed with the deposition of p- and n-metal contacts to complete the device.[5][14]

Protocol 3: Fabrication of Photonic Crystals on GaN LED Surface

This protocol outlines a method for creating a 2D photonic crystal (PhC) on the top GaN
surface of an LED to enhance light extraction, using nanoimprint lithography.

Methodology:

» Master Mold Fabrication: Create a master mold (e.g., on a silicon wafer) with the desired
PhC pattern (e.g., a hexagonal lattice of pillars) using electron-beam lithography and etching.

o Stamp Fabrication: Replicate the master mold into a soft polymer stamp (e.g., made of
PDMS).

e Nanoimprint Lithography:

[e]

Spin-coat a layer of UV-curable nanoimprint resist onto the surface of the completed GaN
LED wafer.

[e]

Press the polymer stamp into the resist with controlled pressure.

o

Cure the resist by exposing it to UV light through the transparent stamp.

[¢]

Separate the stamp, leaving the PhC pattern in the hardened resist.

o Pattern Transfer:
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o Use the patterned resist as a mask for a dry etching process (e.g., ICP etching) to transfer
the pattern into the underlying GaN layer.[16] The etching depth needs to be carefully
controlled to maximize light extraction without damaging the quantum wells.

+ Resist Removal: Remove any remaining resist using a suitable solvent or oxygen plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Support Center: Enhancing the External
Quantum Efficiency of InN-based LEDs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203082#enhancing-the-external-quantum-
efficiency-of-inn-based-leds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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